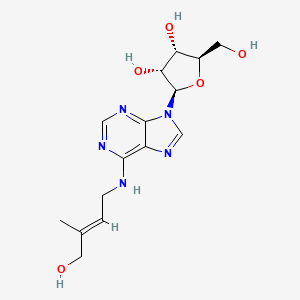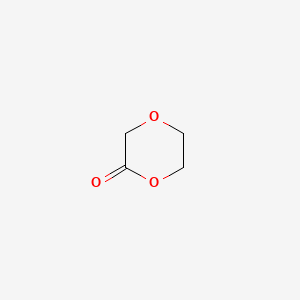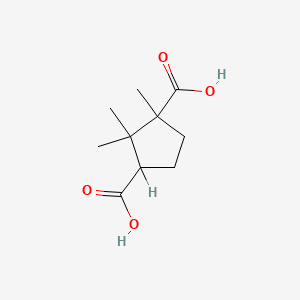
Sodium phosphotungstate monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium phosphotungstate monohydrate is a heteropoly acid salt with the chemical formula Na₃[PW₁₂O₄₀]·H₂O. It is a derivative of phosphotungstic acid and is known for its high molecular weight and complex structure. This compound is widely used in various scientific fields due to its unique properties, including its ability to act as a catalyst and its electron-dense nature, which makes it useful in electron microscopy.
Mechanism of Action
Target of Action
Sodium phosphotungstate monohydrate is a complex compound that primarily targets biochemical reactions involving carbohydrates . It acts as a novel acidic catalyst in these reactions .
Mode of Action
The compound interacts with its targets by facilitating various carbohydrate reactions such as per-O-acetylation, regioselective O-4,6 benzylidene acetal formation, regioselective O-4 ring-opening, and glycosylation . These interactions result in changes in the structure and function of the carbohydrates, which are essential components of various biological processes .
Biochemical Pathways
This compound affects the biochemical pathways involved in carbohydrate synthesis and modification . The compound’s action on these pathways leads to downstream effects such as the production of different carbohydrate structures, which can have various roles in biological systems .
Result of Action
The molecular and cellular effects of this compound’s action include the modification of carbohydrate structures and the facilitation of carbohydrate reactions . These effects can influence various biological processes, given the crucial role of carbohydrates in living organisms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and its container should be kept tightly closed . . These precautions help maintain the compound’s stability and effectiveness.
Biochemical Analysis
Biochemical Properties
Sodium phosphotungstate monohydrate plays a significant role in biochemical reactions. It has been used as a negative staining agent for electron microscopy . The nature of these interactions is primarily due to the electron-dense properties of the compound, which enhances contrast in electron microscopy .
Cellular Effects
The effects of this compound on cells are primarily observed in its use as a staining agent. It has been shown to bind to fibrin, collagen, and fibers of connective tissues, replacing the anions of dyes from these materials, selectively decoloring them . This suggests that it may influence cell function by interacting with these cellular components.
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with biomolecules in the context of electron microscopy. It binds to these molecules, enhancing their visibility under the microscope
Temporal Effects in Laboratory Settings
It has been successfully used as a replacement for uranyl-based stains in negative staining electron microscopy, suggesting that it is stable and effective over time .
Metabolic Pathways
It is known that phosphate, a component of this compound, plays a crucial role in various metabolic processes .
Subcellular Localization
Given its use in electron microscopy, it is likely that it can interact with various subcellular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium phosphotungstate monohydrate can be synthesized by reacting sodium tungstate dihydrate (Na₂WO₄·2H₂O) with phosphoric acid (H₃PO₄) in the presence of hydrochloric acid (HCl). The reaction typically involves dissolving sodium tungstate in water, followed by the addition of phosphoric acid and hydrochloric acid to the solution. The mixture is then heated and stirred until the desired product precipitates out .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity of the product. The precipitated product is then filtered, washed, and dried to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions: Sodium phosphotungstate monohydrate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic and inorganic reactions.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are used.
Substitution: Various organic and inorganic reagents can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized organic compounds, while reduction reactions may yield reduced tungsten species .
Scientific Research Applications
Sodium phosphotungstate monohydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: It is employed as a staining agent in electron microscopy due to its electron-dense nature, which enhances the contrast of biological specimens.
Medicine: It is used in the preparation of certain pharmaceuticals and as a reagent in biochemical assays.
Comparison with Similar Compounds
Phosphotungstic Acid: Similar in structure but lacks the sodium component.
Sodium Phosphomolybdate: Contains molybdenum instead of tungsten.
Tungstosilicic Acid: Contains silicon instead of phosphorus.
Uniqueness: Sodium phosphotungstate monohydrate is unique due to its high molecular weight and the presence of both sodium and tungsten in its structure. This combination of elements gives it distinct properties, such as high acidity and strong oxidizing ability, which are not found in other similar compounds .
Properties
CAS No. |
312696-30-3 |
|---|---|
Molecular Formula |
H3Na3O41PW12 |
Molecular Weight |
2965.0 g/mol |
IUPAC Name |
trisodium;dioxotungsteniooxy-[[[[[[[[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;hydrogen phosphate;hydrate |
InChI |
InChI=1S/3Na.H3O4P.H2O.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;-1;;;;;;;;;;;;/p-2 |
InChI Key |
ATLYITRHMPNCMI-UHFFFAOYSA-L |
SMILES |
O.[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+] |
Canonical SMILES |
O.OP(=O)([O-])[O-].[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















